2-{Spiro[2.4]heptan-4-yl}ethan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
2-spiro[2.4]heptan-7-ylethanamine |
InChI |
InChI=1S/C9H17N/c10-7-3-8-2-1-4-9(8)5-6-9/h8H,1-7,10H2 |
InChI Key |
YBYRZXOKKZNEGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)CC2)CCN |
Origin of Product |
United States |
Synthetic Methodologies for 2 Spiro 2.4 Heptan 4 Yl Ethan 1 Amine and Analogous Spiro 2.4 Heptane Amines
Construction of the Spiro[2.4]heptane Core Structure
The formation of the spiro[2.4]heptane skeleton is a critical step in the synthesis of the target molecule and its analogs. Several methodologies have been developed to construct this strained bicyclic system, which features a cyclopropane (B1198618) ring fused to a cyclopentane (B165970) ring at a single carbon atom.
Cyclization Reactions for Spiro[2.4]heptane Scaffold Formation
Intramolecular cyclization reactions are a common approach to generate the spiro[2.4]heptane framework. These reactions often start from appropriately functionalized cyclopentane or cyclohexane (B81311) precursors. For instance, a substituted cyclopentanone (B42830) can be converted into a precursor bearing a leaving group and a nucleophilic carbon, which can then undergo an intramolecular reaction to form the spirocyclic system.
Another approach involves the cyclopropanation of a methylenecyclopentane (B75326) derivative. The Simmons-Smith reaction, using diiodomethane (B129776) and a zinc-copper couple, is a classic method for converting alkenes to cyclopropanes and can be applied to the synthesis of the spiro[2.4]heptane core.
A notable example in the literature describes the synthesis of a spiro[2.4]heptane-containing nucleoside analog where a key step involves the Simmons-Smith cyclopropanation of a 6-exocyclic methylene (B1212753) carbocyclic intermediate. This transformation efficiently constructs the desired spiro[2.4]heptane core.
Palladium-Catalyzed Ring Opening and Rearrangement Strategies for Spiro[2.4]heptene/Spiro[2.4]heptane Derivatives
Palladium catalysis offers a versatile and powerful tool for the synthesis of complex carbocyclic systems, including spiro[2.4]heptane derivatives. One strategy involves the palladium-catalyzed ring opening of cyclopropane-appended spirotricyclic olefins with soft nucleophiles or organoboronic acids. This method provides a facile route to functionalized spiro[2.4]heptenes under mild reaction conditions. These spiro[2.4]heptene intermediates can then be readily hydrogenated to the corresponding saturated spiro[2.4]heptane derivatives.
Furthermore, a palladium-catalyzed intermolecular cycloaddition of γ-methylidene-δ-valerolactones with electron-deficient olefins has been developed for the synthesis of spiro[2.4]heptanes. nih.gov This reaction proceeds with high selectivity through a nucleophilic ring closure to the central carbon of a π-allylpalladium intermediate. The choice of ligand is crucial in controlling the reaction pathway, allowing for selective formation of the desired spiro[2.4]heptane product.
| Reaction Type | Starting Materials | Catalyst/Reagents | Product | Key Features |
| Palladium-Catalyzed Ring Opening | Cyclopropane-appended spirotricyclic olefins, nucleophiles | Palladium catalyst | Functionalized spiro[2.4]heptenes | Mild reaction conditions, access to functionalized derivatives. |
| Palladium-Catalyzed Cycloaddition | γ-Methylidene-δ-valerolactones, electron-deficient olefins | Palladium catalyst, specific ligand | Spiro[2.4]heptanes | High selectivity, ligand-dependent control. nih.gov |
Diels-Alder and Other Cycloaddition Approaches to Spiro[2.4]heptane Systems
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for the construction of six-membered rings and can be adapted for the synthesis of spirocyclic systems. While not a direct route to the five-membered ring of the spiro[2.4]heptane core, it can be used to construct a precursor which is then further elaborated.
A more direct cycloaddition approach involves the reaction of a cyclopentadiene (B3395910) derivative with a cyclopropene (B1174273) equivalent. Additionally, [3+2] cycloaddition reactions can be employed. For instance, the reaction of a trimethylenemethane (TMM) equivalent, often generated from a palladium precursor, with an appropriate alkene can lead to the formation of a five-membered ring, which can be part of a spirocyclic system.
Stereoselective Synthesis of Enantiopure 2-{Spiro[2.4]heptan-4-yl}ethan-1-amine Analogues
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of enantiopure this compound and its analogs is of significant importance.
Asymmetric Cyclopropanation and Related Chiral Induction Methods for Spiro[2.4]heptane Chirality
Asymmetric cyclopropanation is a key strategy for establishing the stereocenters in the spiro[2.4]heptane core. This can be achieved using chiral catalysts or chiral auxiliaries. Rhodium-catalyzed asymmetric cyclopropanation of olefins with diazo compounds is a well-established method. For example, the use of chiral dirhodium(II) carboxylate catalysts can induce high levels of enantioselectivity in the cyclopropanation step.
In the context of spiro[2.4]heptane synthesis, an asymmetric intramolecular cyclopropanation of a suitably designed precursor can afford an enantiomerically enriched spiro[2.4]heptane derivative. The stereochemistry of the final amine product would then be dependent on the stereochemistry of this core structure.
| Method | Catalyst/Reagent | Substrate | Enantioselectivity | Key Features |
| Rhodium-Catalyzed Asymmetric Cyclopropanation | Chiral Dirhodium(II) Carboxylates | Olefin and Diazo Compound | Often >90% ee | High efficiency and enantioselectivity. |
| Asymmetric Simmons-Smith Reaction | Chiral Ligands with Zn-Cu couple | Methylene-cyclopentane derivative | Variable | Stoichiometric use of chiral reagents. |
Phase-Transfer Catalysis in Spiroamine Synthesis
Phase-transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different immiscible phases. In the synthesis of spiroamines, PTC can be employed for various transformations, including alkylation and cyclization reactions, often under mild conditions and with simple experimental procedures.
Chiral phase-transfer catalysts can be used to achieve asymmetric synthesis. For example, the alkylation of a prochiral enolate precursor to a spirocyclic ketone using a chiral quaternary ammonium (B1175870) salt as the phase-transfer catalyst can proceed with high enantioselectivity. This chiral ketone can then be converted to the corresponding chiral spiroamine. While specific examples for this compound are not prevalent in the literature, the principles of asymmetric phase-transfer catalysis are broadly applicable in the synthesis of chiral amines.
Functionalization Approaches for the Ethan-1-amine Moiety
The introduction and modification of the ethan-1-amine side chain onto the spiro[2.4]heptane core is a critical phase in the synthesis of the target molecule and its derivatives. This can be accomplished through direct amination techniques or by strategically derivatizing a primary amine precursor that is already attached to the spirocyclic scaffold.
Direct Amination and Reductive Amination Protocols
Direct amination methods provide a straightforward route to primary amines. A prominent strategy in this category is reductive amination. This widely utilized method involves the reaction of a carbonyl compound, such as an aldehyde or a ketone, with an amine in the presence of a reducing agent. organic-chemistry.org
For the synthesis of this compound, a logical precursor would be 2-{spiro[2.4]heptan-4-yl}acetaldehyde. This aldehyde can be reacted with ammonia (B1221849) in the presence of a reducing agent to yield the desired primary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Each of these reagents offers different levels of reactivity and selectivity, allowing for optimization of the reaction conditions. Catalytic hydrogenation can also be employed as a means of reduction.
An alternative, yet related, approach begins with spiro[2.4]heptan-4-one. This ketone can undergo a one-pot reaction with a suitable two-carbon nitrogen-containing nucleophile, followed by reduction, to afford the target amine.
The general mechanism for reductive amination proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine or iminium ion. The subsequent reduction of this intermediate yields the final amine. The choice of reducing agent is crucial, as it must be capable of reducing the imine intermediate without significantly reducing the starting carbonyl compound.
| Precursor | Reagents | Product |
| 2-{Spiro[2.4]heptan-4-yl}acetaldehyde | 1. NH₃ 2. Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) | This compound |
| Spiro[2.4]heptan-4-one | 1. Aminoacetaldehyde dimethyl acetal, acid catalyst 2. Reducing Agent (e.g., NaBH₄) | This compound |
Strategic Derivatization of Primary Amine Precursors
Once the primary amine, this compound, has been synthesized, the ethan-1-amine moiety can be further functionalized to create a diverse range of analogous compounds. These derivatization strategies are fundamental in medicinal chemistry for exploring structure-activity relationships. Common derivatization reactions include N-alkylation, N-acylation, and N-sulfonylation.
N-Alkylation: The introduction of alkyl groups to the primary amine can be achieved through several methods. Direct alkylation with alkyl halides is a common approach, though it can sometimes lead to over-alkylation, producing secondary and tertiary amines. masterorganicchemistry.com To achieve selective mono-alkylation, a strategy involving the use of the amine hydrobromide salt in the presence of a base can be employed. rsc.orgresearchgate.net This method relies on the differential basicity of the primary and the product secondary amine to control the extent of alkylation. Reductive amination can also be used for N-alkylation by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent.
N-Acylation: The reaction of this compound with acylating agents such as acyl chlorides or acid anhydrides provides the corresponding amides. youtube.comyoutube.com These reactions are typically performed in the presence of a base to neutralize the acidic byproduct. Amides are a common functional group in pharmaceuticals due to their stability and ability to participate in hydrogen bonding.
N-Sulfonylation: Sulfonamides can be prepared by reacting the primary amine with a sulfonyl chloride in the presence of a base. This functional group is another important feature in many biologically active molecules.
These derivatization reactions allow for the systematic modification of the properties of the parent amine, such as its basicity, lipophilicity, and hydrogen bonding capacity, which can have a significant impact on its biological activity.
| Derivatization Reaction | Reagent Examples | Functional Group Formed |
| N-Alkylation | Alkyl halides (e.g., CH₃I), Aldehydes/Ketones + Reducing Agent | Secondary or Tertiary Amine |
| N-Acylation | Acyl chlorides (e.g., CH₃COCl), Acid anhydrides (e.g., (CH₃CO)₂O) | Amide |
| N-Sulfonylation | Sulfonyl chlorides (e.g., CH₃SO₂Cl) | Sulfonamide |
Computational Chemistry and Molecular Modeling of 2 Spiro 2.4 Heptan 4 Yl Ethan 1 Amine
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are fundamental to elucidating the electronic characteristics that govern the reactivity and intermolecular interactions of a molecule. These ab initio approaches solve approximations of the Schrödinger equation to provide detailed insights into electron distribution, orbital energies, and molecular properties.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. DFT calculations are routinely employed to determine the optimized geometry, electronic properties, and vibrational frequencies of molecules like 2-{Spiro[2.4]heptan-4-yl}ethan-1-amine. For spirocyclic systems, DFT is particularly useful for quantifying the effects of ring strain on bond lengths and angles.
A typical DFT study on this molecule, for instance using the B3LYP functional with a 6-31G(d,p) basis set, would yield precise data on its structural parameters. These calculations can reveal the subtle distortions in the spiro[2.4]heptane core induced by the ethylamine (B1201723) substituent and provide a foundational dataset for more advanced simulations.
| Parameter | Calculated Value (Illustrative) | Description |
|---|---|---|
| C-C (Cyclopropane) | 1.50 Å | Bond length within the three-membered ring. |
| C-C (Cyclopentane) | 1.55 Å | Average bond length within the five-membered ring. |
| C-N (Amine) | 1.47 Å | Bond length of the carbon-nitrogen bond. |
| ∠C-N-H | 111.0° | Angle of the amine group. |
| HOMO Energy | -6.2 eV | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | 1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital. |
| Dipole Moment | 1.3 D | Measure of the molecule's overall polarity. |
The Molecular Electrostatic Potential (MEP) map is a valuable tool derived from quantum chemical calculations that visualizes the charge distribution across a molecule. It is particularly effective for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP map would show a region of significant negative potential (typically colored red) localized around the nitrogen atom, corresponding to its lone pair of electrons. This electron-rich area is the primary site for protonation, defining the molecule's basicity.
Structure-Activity Relationship (SAR) and Rational Design Principles
In Silico Docking Studies and Predicted Ligand-Target Interactions
In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The insights gained from docking studies on structurally related spiro compounds can help infer potential interactions.
Docking studies on various spirocyclic derivatives have revealed key interaction patterns. For instance, research on spiro[chromeno[4,3-b]quinoline-6,1'-cycloalkanes] as cholinesterase inhibitors highlighted that the size of the spirocarbocyclic moiety is inversely proportional to inhibitory activity, suggesting that steric hindrance within the enzyme's active site plays a crucial role. Similarly, docking analyses of novel spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives identified promising binding potential to targets like the main protease of SARS-CoV-2 and human mast cell tryptase through hydrogen bonds and hydrophobic interactions.
For this compound, the spiro[2.4]heptane core, being a rigid and three-dimensional structure, is likely to fit into hydrophobic pockets of a target protein. The ethylamine side chain provides flexibility and a primary amine group, which is a key site for forming hydrogen bonds and salt bridges with amino acid residues like aspartate or glutamate (B1630785) in an active site.
Predicted Interactions for this compound:
| Interaction Type | Structural Moiety Involved | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Primary Amine (-NH2) | Aspartate, Glutamate, Serine, Threonine |
| Hydrophobic Interactions | Spiro[2.4]heptane Ring | Leucine, Isoleucine, Valine, Phenylalanine |
| Van der Waals Forces | Entire Molecule | Various residues in the binding pocket |
| Ionic Interactions/Salt Bridge | Protonated Amine (-NH3+) | Deprotonated Aspartate or Glutamate |
These predicted interactions are based on the fundamental principles of molecular recognition and data from analogous spiro compounds. The specific interactions would, of course, depend on the topology and chemical nature of the target protein's binding site.
Biochemical and Biological Research of 2 Spiro 2.4 Heptan 4 Yl Ethan 1 Amine: in Vitro Insights and Mechanistic Studies
Cell-Based Assays for Intracellular Mechanism Elucidation
In Vitro Cellular Responses to 2-{Spiro[2.4]heptan-4-yl}ethan-1-amine
Information regarding the effects of this compound on cellular processes such as proliferation, viability, apoptosis, or morphological changes in various cell lines is not documented in accessible research. Therefore, no data tables or detailed findings on cellular responses can be provided at this time.
Investigations into Intracellular Target Engagement and Signaling Pathways
There is no available research detailing the molecular mechanisms of action for this compound. Studies identifying its specific intracellular binding partners or its influence on signaling pathways, such as kinase cascades or second messenger systems, have not been published. As a result, a discussion on target engagement and pathway modulation is not possible.
Applications of Spiro 2.4 Heptane Derivatives and Amines in Materials Science and Supramolecular Chemistry
Utilization of Spiro[2.4]heptane Amines as Monomers and Building Blocks in Polymer Science
The primary amine group in 2-{Spiro[2.4]heptan-4-yl}ethan-1-amine makes it a suitable monomer for step-growth polymerization. It can react with a variety of co-monomers, such as dicarboxylic acids or diacyl chlorides, to form polyamides, or with dianhydrides to form polyimides. The incorporation of the bulky and rigid spiro[2.4]heptane moiety into the polymer backbone fundamentally alters the resulting material's properties compared to polymers derived from more flexible, linear amines.
The presence of the spiro center disrupts efficient chain packing, leading to an increase in amorphous domains within the polymer. libretexts.org This structural feature can enhance the solubility of typically rigid polymers in common organic solvents, facilitating their processing. Furthermore, the inefficient packing creates interstitial voids, or free volume, on a molecular scale. This is a key characteristic of Polymers of Intrinsic Microporosity (PIMs), which are sought after for applications in gas separation and storage. rsc.orgswan.ac.uk The thermal stability of polymers can also be enhanced by the rigid spirocyclic structure, which restricts segmental motion and raises the glass transition temperature (Tg). researchgate.net
Table 1: Predicted Properties of Polymers Incorporating this compound
| Polymer Type | Potential Co-monomer | Anticipated Influence of Spiro[2.4]heptane Moiety | Potential Application |
|---|---|---|---|
| Polyamide | Adipoyl chloride | Increased Tg, enhanced solubility, higher fractional free volume. | High-performance fibers, specialty plastics. |
| Polyimide | Pyromellitic dianhydride | Excellent thermal stability, good solubility for a polyimide, intrinsic microporosity. | Gas separation membranes, high-temperature dielectrics. |
| Polyurea | Toluene diisocyanate | Reduced hydrogen bonding efficiency due to steric hindrance, leading to modified mechanical properties. | Elastomers, coatings. |
Integration into Novel Functional Materials with Tailored Properties
The integration of the this compound structure into materials allows for the precise tailoring of their functional properties. The spirocyclic core is not merely a passive structural element; its stereochemistry and rigidity can be exploited to control material characteristics at the molecular level. nih.govnih.gov
In the field of gas separation, the introduction of spiro-centers like spiro[2.4]heptane is a recognized strategy for creating PIMs. rsc.org These materials possess a high free volume that allows for the selective permeation of gases. By varying the structure of the polymer backbone into which the spiro amine is incorporated, membranes can be designed with specific selectivity for gas pairs like O₂/N₂ or CO₂/CH₄. rsc.org
The unique three-dimensional structure of spiro compounds also makes them interesting for optical materials. ontosight.ai When incorporated into conjugated polymer systems, the spiro center can act as a structural isolator, preventing electronic conjugation between adjacent polymer chains in the solid state. This can lead to materials with distinct photoluminescent properties in both solution and solid forms, which is advantageous for applications in organic light-emitting diodes (OLEDs) and sensors. The rigid framework helps to minimize non-radiative decay pathways, potentially increasing quantum efficiency.
Table 2: Tailored Properties of Functional Materials with Spiro[2.4]heptane Moieties
| Material Class | Target Property | Role of Spiro[2.4]heptane Moiety | Example Application |
|---|---|---|---|
| Gas Separation Membranes (PIMs) | High Permeability & Selectivity | Creates a contorted, rigid structure that prevents efficient chain packing, increasing free volume. | Carbon capture, air separation. |
| Organic Electronics (e.g., OLEDs) | High Solid-State Luminescence | The spiro center sterically isolates chromophores, preventing aggregation-caused quenching. | Display screens, solid-state lighting. |
| Low-k Dielectrics | Low Dielectric Constant | Increases free volume (porosity) on a molecular scale, which lowers the material's overall dielectric constant. | Insulators in microelectronic devices. |
Prodrug Strategies and Targeted Chemical Modification of Amine Functionality in Academic Research
Enzyme-Mediated and Physiologically Triggered Activation Mechanisms
Further investigation into the synthesis and biological activity of novel spiro compounds may, in the future, provide the necessary foundation for such an article. However, at present, the scientific literature does not support the creation of the requested content.
Future Research Directions and Emerging Trends in 2 Spiro 2.4 Heptan 4 Yl Ethan 1 Amine Chemistry
Development of Novel and Sustainable Synthetic Routes to Complex Spiro[2.4]heptane Amines
Future synthetic research is expected to focus on the development of more efficient, stereoselective, and environmentally benign methods for the preparation of complex spiro[2.4]heptane amines. While various strategies exist for the synthesis of spirocycles, the demand for enantiomerically pure and structurally diverse compounds necessitates innovation.
One promising avenue is the application of biocatalysis, which utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild conditions. astrazeneca.comnih.govox.ac.ukresearchgate.net The use of enzymes such as lipases and acyltransferases could provide single-step routes to chiral spiro[2.4]heptane precursors, reducing the need for traditional multi-step synthetic sequences that often involve hazardous reagents and generate significant waste. astrazeneca.com Furthermore, the development of "greener" reaction media, such as water or ionic liquids, and the use of microwave-assisted synthesis are anticipated to play a larger role in minimizing the environmental impact of synthetic processes. bohrium.com
Table 1: Comparison of Conventional vs. Emerging Synthetic Approaches for Spirocyclic Amines
| Feature | Conventional Synthesis | Emerging Sustainable Synthesis |
|---|---|---|
| Catalysts | Often rely on heavy metals | Biocatalysts (enzymes), organocatalysts |
| Solvents | Volatile organic compounds | Water, ionic liquids, supercritical fluids |
| Energy Input | High temperatures, prolonged reaction times | Microwave irradiation, ambient temperatures |
| Stereoselectivity | Often requires chiral auxiliaries or resolution | High intrinsic stereoselectivity of enzymes |
| Waste Generation | Significant byproduct formation | Minimal waste, higher atom economy |
Exploration of Undiscovered Biochemical Pathways and Mechanistic Targets
A significant breakthrough in understanding the potential of spiro[2.4]heptane derivatives comes from patent literature disclosing their activity as agonists for the formyl peptide receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX). bioworld.combioworld.comgoogle.comgoogle.comresearchgate.net These receptors are involved in the resolution of inflammation, making them attractive targets for a wide range of inflammatory conditions, including obstructive airway diseases, cardiovascular disorders, and neuroinflammation. bioworld.comgoogle.com
Future research will likely focus on elucidating the specific biochemical pathways modulated by 2-{Spiro[2.4]heptan-4-yl}ethan-1-amine and its analogs through their interaction with ALX/FPR2. This will involve detailed in vitro and in vivo studies to understand the downstream signaling cascades and cellular responses. A representative compound from a patent demonstrated potent agonist activity at human recombinant FPR2/ALX receptors with an EC50 of 0.07 nM. bioworld.com
Moreover, given the structural rigidity and three-dimensionality of the spiro[2.4]heptane scaffold, it is plausible that derivatives could interact with other, as yet undiscovered, biological targets. High-throughput screening and chemoproteomics approaches will be instrumental in identifying novel protein binding partners and uncovering new therapeutic opportunities for this class of compounds.
Integration of Advanced Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental validation is becoming increasingly crucial in modern drug discovery. ijcce.ac.ir For this compound and its derivatives, computational tools are expected to play a pivotal role in their rational design and optimization.
Molecular docking studies can be employed to predict the binding modes of these spirocyclic amines within the active sites of target proteins, such as the ALX/FPR2 receptor. ijcce.ac.irnih.govmdpi.comnih.govresearchgate.net These in silico models can guide the design of new analogs with improved potency and selectivity. Furthermore, Density Functional Theory (DFT) calculations can provide insights into the electronic properties and conformational preferences of the spiro[2.4]heptane scaffold, aiding in the understanding of structure-activity relationships (SAR). acs.org
The integration of these computational predictions with experimental data from techniques like X-ray crystallography and cryo-electron microscopy will facilitate a more comprehensive understanding of the molecular interactions driving biological activity. This iterative cycle of design, synthesis, and testing, informed by both computational and experimental data, will accelerate the development of next-generation spiro[2.4]heptane-based therapeutics.
Development of Next-Generation Analytical Techniques for Comprehensive Characterization
The structural complexity and potential for stereoisomerism in spiro[2.4]heptane derivatives necessitate the use of advanced analytical techniques for their comprehensive characterization. Future research will likely focus on the application and refinement of these methods.
Advanced Nuclear Magnetic Resonance (NMR) techniques, including two-dimensional methods (COSY, HSQC, HMBC) and the use of chiral solvating or derivatizing agents, will be essential for the unambiguous assignment of the constitution and relative stereochemistry of these molecules. researchgate.netipb.ptresearchgate.netmdpi.com For the determination of enantiomeric purity, chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, will remain a cornerstone.
Mass spectrometry (MS) will also play a critical role, particularly high-resolution mass spectrometry (HRMS) for accurate mass measurements and the confirmation of elemental composition. nih.gov Tandem mass spectrometry (MS/MS) will be invaluable for structural elucidation by providing detailed fragmentation patterns. The development of novel ionization techniques and mass analyzers will further enhance the sensitivity and resolution of these analyses, enabling the characterization of minute quantities of material and the identification of metabolites in complex biological matrices. The potential for ambiguous identification based on mass spectra alone, as seen with spiro[2.4]hepta-4,6-diene, highlights the need for complementary analytical data for definitive structural confirmation. researchgate.net
Application of Green Chemistry Principles in the Synthesis and Application of Spiro[2.4]heptan-4-yl}ethan-1-amine
The principles of green chemistry are increasingly being integrated into the design and synthesis of new chemical entities. bohrium.com For the future development of this compound and its derivatives, a strong emphasis on sustainability is anticipated. This includes the use of renewable starting materials, the minimization of waste through atom-economical reactions, and the avoidance of toxic reagents and solvents. rsc.org
The development of catalytic, one-pot, and multicomponent reactions will be a key focus, as these approaches often lead to higher efficiency and reduced environmental impact. nih.gov The lifecycle of these compounds, from their synthesis to their final application and disposal, will be considered to ensure that their development aligns with the goals of sustainable chemistry. This holistic approach will not only benefit the environment but also enhance the economic viability and societal acceptance of these novel chemical entities.
Q & A
Q. Basic Characterization Techniques
- NMR Spectroscopy : ¹H/¹³C NMR confirms spirocyclic connectivity and amine proton environments.
- X-ray Crystallography : Resolves absolute stereochemistry, particularly for chiral spiro centers .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., C₈H₁₆N₂ has a theoretical MW of 140.23 g/mol) .
Advanced Analysis
Comparative studies with analogs (e.g., trifluoromethyl or nitro-substituted derivatives) reveal substituent effects on solubility and stability. For example, electron-withdrawing groups enhance thermal stability but reduce aqueous solubility .
What pharmacological applications are explored for this compound derivatives, and how are target selectivity assays designed?
Advanced Research Applications
Spiro compounds are leveraged as core scaffolds in drug discovery due to their conformational rigidity. For instance, (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile, a JAK1 inhibitor, demonstrated an IC₅₀ of 8.5 nM with 48-fold selectivity over JAK2 .
Methodological Considerations
- Kinase Profiling : Use broad-panel kinase assays to assess off-target effects.
- In Vivo Models : Evaluate efficacy in collagen-induced arthritis (CIA) or adjuvant-induced arthritis (AIA) models for inflammatory diseases .
How should researchers address contradictions in toxicity data for spirocyclic amines like this compound?
Data Contradiction Analysis
While some safety data sheets classify similar amines as non-hazardous (e.g., no acute toxicity classification ), others highlight gaps in toxicological profiles. To resolve contradictions:
- Conduct Ames tests and in vitro hepatotoxicity assays to assess mutagenicity and liver damage risks.
- Compare structural analogs (e.g., 2,2,2-trifluoro derivatives) to identify toxicity trends linked to substituents .
What strategies are employed to study structure-activity relationships (SAR) for this compound analogs?
Advanced SAR Methodology
SAR studies focus on substituent effects at the spiro core and amine group. For example:
| Compound | Substituent | Biological Activity | Selectivity Index |
|---|---|---|---|
| (R)-6c (JAK1 inhibitor) | Trifluoromethyl | IC₅₀ = 8.5 nM (JAK1) | 48 (JAK2) |
| Analog with nitro group | 4-Fluoro-3-nitrophenyl | Enhanced receptor binding | Not reported |
Computational docking and molecular dynamics simulations predict binding modes, guiding rational design .
How can enantiomeric purity of this compound be ensured during synthesis?
Q. Methodological Answer
- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers.
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived ligands) during spiro ring formation to favor a single enantiomer .
- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational models .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Advanced Process Chemistry
- Batch vs. Flow Reactors : Transitioning from batch to continuous flow systems improves yield consistency but requires optimization of residence time and mixing efficiency .
- Purification at Scale : Industrial-scale chromatography or distillation may replace lab-scale recrystallization, necessitating solvent recovery systems to reduce costs .
How do researchers evaluate the metabolic stability of this compound derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
